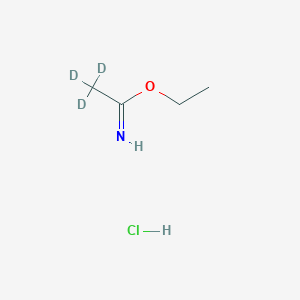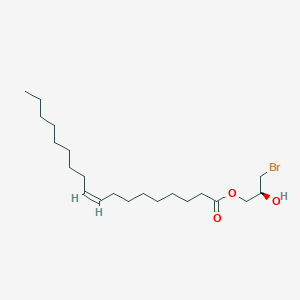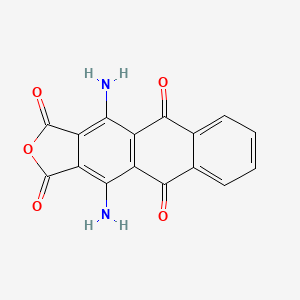
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is notable for its unique chemical structure, which includes two amino groups and a dicarboxylic anhydride moiety. It has applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of 1,4-diaminoanthraquinone with dicarboxylic acid derivatives. For instance, the compound can be prepared from 1,4-diaminoanthraquinone-2,3-dicarboxylic acid imide by heating with concentrated sulfuric acid . Another method involves the reaction of 1,4-dichloroanthraquinone-2,3-dicarboxylic acid or its anhydride with ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
化学反应分析
Types of Reactions
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroanthraquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
科学研究应用
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of dyes and pigments, particularly for its vibrant colors and stability.
作用机制
The mechanism of action of 1,4-diaminoanthraquinone-2,3-dicarboxylic anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit crucial proteins and nucleic acid synthesis, which is why it is being studied for its anticancer properties . The compound’s effects are mediated through its ability to form stable complexes with cellular components, disrupting normal cellular functions.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: A closely related compound used in dyes and pigments.
1,4-Diamino-2,3-dihydroanthraquinone: Another derivative with similar applications in dyes and pigments.
Uniqueness
1,4-Diaminoanthraquinone-2,3-dicarboxylic anhydride is unique due to its dicarboxylic anhydride moiety, which imparts distinct chemical properties and reactivity compared to other anthraquinone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
3176-87-2 |
|---|---|
分子式 |
C16H8N2O5 |
分子量 |
308.24 g/mol |
IUPAC 名称 |
4,11-diaminonaphtho[2,3-f][2]benzofuran-1,3,5,10-tetrone |
InChI |
InChI=1S/C16H8N2O5/c17-11-7-8(12(18)10-9(11)15(21)23-16(10)22)14(20)6-4-2-1-3-5(6)13(7)19/h1-4H,17-18H2 |
InChI 键 |
JLSLIROFCPAEGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C4C(=C3N)C(=O)OC4=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


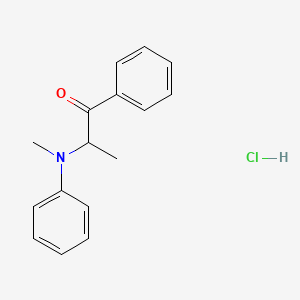

![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
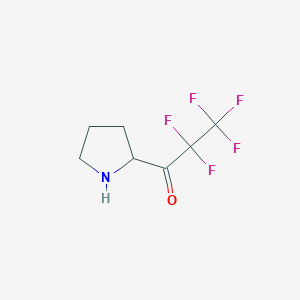
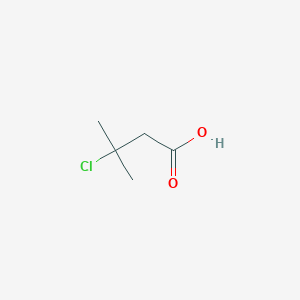
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole](/img/structure/B13417271.png)
![2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide](/img/structure/B13417273.png)

![trimethyl-[3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonylamino)propyl]azanium;sulfate](/img/structure/B13417289.png)
![methyl (1R,2S,6S,15S,16R)-9-hydroxy-11-(2-hydroxyethyl)-2,15-dimethyl-18-oxo-4-azapentacyclo[11.4.1.04,16.06,15.010,14]octadeca-9,11,13-triene-12-carboxylate](/img/structure/B13417311.png)
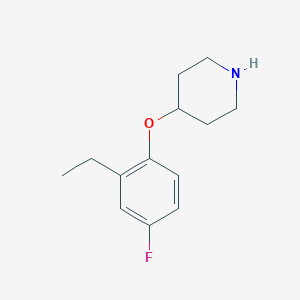
![2-tert-Butylimino-5-(4-chloro-phenyl)-3-isopropyl-[1,3,5]thiadiazinan-4-one](/img/structure/B13417327.png)
